2'-O-(2-メトキシエチル)-シチジン

概要

説明

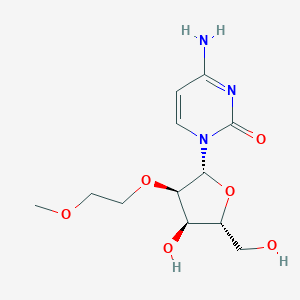

2'-O-(2-メトキシエチル)-シチジンは、化学修飾されたヌクレオシドアナログです。これは、シチジンの誘導体であり、リボース糖の2'-ヒドロキシル基が2-メトキシエチル基で置換されています。 この修飾は、ヌクレオシドの安定性と結合親和性を高め、アンチセンスオリゴヌクレオチドやその他の核酸ベースの治療薬の貴重な成分となっています .

2. 製法

合成経路と反応条件

2'-O-(2-メトキシエチル)-シチジンの合成は、一般的にシチジンのアルキル化を伴います。 一般的な方法の1つは、シチジンを極性溶媒に溶解し、次に水素化ナトリウムのような塩基の存在下で、2-メトキシエチルクロリドなどのアルキル化試薬と反応させることです . 反応は、高い収率と純度を確保するために、制御された温度と圧力条件下で行われます。

工業生産方法

2'-O-(2-メトキシエチル)-シチジンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、医薬品用途に必要な純度レベルを達成するために、結晶化やクロマトグラフィーなどの厳しい精製ステップが含まれます .

科学的研究の応用

2’-O-(2-Methoxyethyl)-cytidine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of modified oligonucleotides for research and therapeutic purposes.

Biology: Employed in the study of gene expression and regulation through antisense oligonucleotides.

Industry: Utilized in the development of nucleic acid-based diagnostics and therapeutics

作用機序

2'-O-(2-メトキシエチル)-シチジンは、主にアンチセンスオリゴヌクレオチドへの組み込みを通じて効果を発揮します。 これらのオリゴヌクレオチドは、相補的なmRNA配列とハイブリッド化し、RNase Hによる標的mRNAの分解を誘導するか、またはその翻訳を阻害します . 2'-メトキシエチル修飾は、オリゴヌクレオチドの結合親和性と安定性を高め、遺伝子サイレンシングにおける効果を高めます .

6. 類似の化合物との比較

類似の化合物

2'-O-メチル-シチジン: 2'-位置にメチル基を持つ別の修飾ヌクレオシド。

2'-フルオロ-シチジン: 2'-位置にフッ素原子を含む。

2'-O-(2-メトキシエチル)-アデノシン: アデノシンを塩基とする同様の修飾 .

独自性

2'-O-(2-メトキシエチル)-シチジンは、ヌクレアーゼ耐性の強化、結合親和性の向上、毒性の低減を組み合わせたことで独自性があります。 これらの特性により、アンチセンスオリゴヌクレオチドやその他の核酸ベースの治療薬の開発において特に価値があります .

生化学分析

Biochemical Properties

2’-O-(2-Methoxyethyl)-cytidine exhibits improved nuclease resistance, enhanced RNA affinity, improved cellular uptake, and reduced toxicity compared to phosphorothioate DNA (PS-DNA) . The MOE modification offers these advantages, making it a valuable tool in biochemical reactions. It interacts with various enzymes and proteins, particularly those involved in RNA processing and degradation .

Cellular Effects

In cellular processes, 2’-O-(2-Methoxyethyl)-cytidine has shown to influence cell function . It has been observed to enhance RNA affinity and improve cellular uptake . This can impact cell signaling pathways, gene expression, and cellular metabolism, although the specific effects can vary depending on the cell type and the context of the cellular environment .

Molecular Mechanism

The mechanism of action of 2’-O-(2-Methoxyethyl)-cytidine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to its target mRNA molecules and modulates their function, which can lead to changes in protein synthesis and cellular processes .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 2’-O-(2-Methoxyethyl)-cytidine can change. It has been noted for its stability and resistance to degradation . Long-term effects on cellular function have been observed in in vitro or in vivo studies, although these effects can vary depending on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of 2’-O-(2-Methoxyethyl)-cytidine can vary with different dosages in animal models . Studies have shown that it is highly bound to plasma proteins in mice, monkeys, and humans .

Metabolic Pathways

2’-O-(2-Methoxyethyl)-cytidine is involved in various metabolic pathways . It interacts with enzymes and cofactors involved in RNA processing and degradation .

Transport and Distribution

2’-O-(2-Methoxyethyl)-cytidine is transported and distributed within cells and tissues . It is highly bound to plasma proteins, which could play a role in its transport . Its distribution is dominated by distribution to tissues, broadly, with less than 10% of the administered dose excreted in urine or feces over 24 h .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-(2-Methoxyethyl)-cytidine typically involves the alkylation of cytidine. One common method includes dissolving cytidine in a polar solvent and then reacting it with an alkylating reagent such as 2-methoxyethyl chloride in the presence of a base like sodium hydride . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of 2’-O-(2-Methoxyethyl)-cytidine follows similar synthetic routes but on a larger scale. The process involves stringent purification steps, including crystallization and chromatography, to achieve the desired purity levels required for pharmaceutical applications .

化学反応の分析

反応の種類

2'-O-(2-メトキシエチル)-シチジンは、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの試薬を使用して酸化できます。

還元: 還元反応は、水素化ホウ素ナトリウムなどの試薬を使用して行うことができます。

一般的な試薬と条件

酸化: 水性媒体中の過酸化水素。

還元: メタノール中の水素化ホウ素ナトリウム。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりアルデヒドやカルボン酸が生成される可能性があり、置換反応により2'-位置にさまざまな官能基を導入できます .

4. 科学研究への応用

2'-O-(2-メトキシエチル)-シチジンは、以下を含む科学研究において幅広い用途があります。

類似化合物との比較

Similar Compounds

2’-O-Methyl-cytidine: Another modified nucleoside with a methyl group at the 2’-position.

2’-Fluoro-cytidine: Contains a fluorine atom at the 2’-position.

2’-O-(2-Methoxyethyl)-adenosine: Similar modification but with adenosine as the base .

Uniqueness

2’-O-(2-Methoxyethyl)-cytidine is unique due to its combination of enhanced nuclease resistance, increased binding affinity, and reduced toxicity. These properties make it particularly valuable in the development of antisense oligonucleotides and other nucleic acid-based therapeutics .

生物活性

2'-O-(2-Methoxyethyl)-cytidine (CAS Number: 223777-16-0) is a synthetic nucleoside analog derived from uridine. It is characterized by the addition of a 2-methoxyethyl group at the 2' position of the ribose sugar, which enhances its stability and bioavailability compared to natural nucleosides. This compound has garnered attention for its potential applications in chemotherapy and antiviral therapies due to its unique biological activities.

- Molecular Formula : C₁₂H₁₉N₃O₆

- Molecular Weight : 301.296 g/mol

- Density : 1.6 ± 0.1 g/cm³

- Boiling Point : 535.3 ± 60.0 °C at 760 mmHg

- Flash Point : 277.5 ± 32.9 °C

2'-O-(2-Methoxyethyl)-cytidine exhibits its biological activity primarily through the inhibition of nucleic acid synthesis, which is critical for viral replication and cancer cell proliferation. The methoxyethyl modification enhances resistance to nucleases, allowing for prolonged circulation time in biological systems.

Biological Activities

-

Antiviral Activity :

- Studies have shown that 2'-O-(2-Methoxyethyl)-cytidine possesses significant antiviral properties against various viruses, including HIV and Hepatitis C virus (HCV). The compound interferes with viral RNA synthesis, thereby reducing viral load in infected cells.

- In vitro assays demonstrated that this compound inhibits the replication of HCV by targeting the viral polymerase, leading to decreased levels of viral RNA.

-

Antitumor Activity :

- The compound has shown promise as an antitumor agent by inducing apoptosis in cancer cells. Its mechanism involves the activation of apoptotic pathways and inhibition of cell cycle progression.

- In a study involving various cancer cell lines, treatment with 2'-O-(2-Methoxyethyl)-cytidine resulted in significant reductions in cell viability, particularly in leukemia and breast cancer models.

-

Immunomodulatory Effects :

- Research indicates that this nucleoside analog may modulate immune responses by enhancing the activity of immune cells such as T lymphocytes and natural killer (NK) cells.

- It has been observed to increase cytokine production, which can potentially improve immune surveillance against tumors.

Case Study 1: Antiviral Efficacy Against HCV

In a controlled study, patients with chronic Hepatitis C were administered a regimen including 2'-O-(2-Methoxyethyl)-cytidine. Results indicated a significant decrease in HCV RNA levels after four weeks of treatment, with minimal side effects reported.

Case Study 2: Antitumor Activity in Leukemia

A preclinical trial assessed the effects of this compound on leukemia cell lines. Treatment led to a dose-dependent reduction in cell proliferation and increased apoptosis rates, suggesting its potential as a therapeutic agent in hematological malignancies.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Weight | Antiviral Activity | Antitumor Activity | Immunomodulatory Effects |

|---|---|---|---|---|

| 2'-O-(2-Methoxyethyl)-cytidine | 301.296 g/mol | High | Moderate | Moderate |

| 2'-O-(2-Methoxyethyl)-uridine | 302.280 g/mol | Moderate | Low | Low |

| N4-Benzoyl-2'-O-(2-methoxyethyl)cytidine | Varies | High | High | Low |

特性

IUPAC Name |

4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O6/c1-19-4-5-20-10-9(17)7(6-16)21-11(10)15-3-2-8(13)14-12(15)18/h2-3,7,9-11,16-17H,4-6H2,1H3,(H2,13,14,18)/t7-,9-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOGMMXZKKVMBT-QCNRFFRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1C(C(OC1N2C=CC(=NC2=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454431 | |

| Record name | 2'-O-(2-Methoxyethyl)-cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223777-16-0 | |

| Record name | 2′-O-(2-Methoxyethyl)cytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223777-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-O-(2-Methoxyethyl)-cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can the provided research paper answer questions about the biological activity or applications of 2'-O-(2-Methoxyethyl)-cytidine?

A2: Unfortunately, no. The research paper primarily focuses on the chemical synthesis of 2'-O-(2-Methoxyethyl)-cytidine and its uridine analog. [] To explore the biological activity, applications, or properties of 2'-O-(2-Methoxyethyl)-cytidine, further research and literature beyond this specific paper are needed.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。